SQ29880
Description
Historical Context and Evolution of Monobactam Antibiotics
The journey of monobactams began in the late 1970s and early 1980s with the discovery of naturally occurring monocyclic β-lactam compounds. A pivotal moment was the identification of nocardicin A from Nocardia uniformis in 1976. researchgate.netnih.gov This was followed by the isolation of other natural monobactams, such as sulfazecin (B1681187). researchgate.net However, these natural products exhibited only weak antibacterial activity. nih.gov
This initial discovery spurred a wave of research focused on the chemical synthesis and modification of the monobactam nucleus to enhance its therapeutic potential. nih.gov Structure-activity relationship (SAR) studies became the driving force behind the evolution of this class, revealing that modifications at the C3 and C4 positions of the β-lactam ring could significantly improve antibacterial potency and stability against β-lactamase enzymes. nih.govoup.com
A significant breakthrough came with the synthesis of aztreonam (B1666516) (formerly SQ 26,776) by Squibb researchers in the early 1980s. oup.comnih.gov Aztreonam, a synthetic derivative, demonstrated potent activity against a wide range of aerobic Gram-negative bacteria and became the first, and to date, the only monobactam to receive clinical approval in 1986. slideshare.netwikipedia.org The development of aztreonam marked a crucial milestone, proving that the monobactam scaffold could be engineered to create clinically effective antibiotics. nih.gov
| Year | Key Development | Significance |
| 1976 | Discovery of Nocardicin A | First identification of a naturally occurring monocyclic β-lactam antibiotic. researchgate.netnih.gov |
| Late 1970s | Isolation of Sulfazecin and other natural monobactams | Expanded the understanding of the structural diversity of monobactams. researchgate.net |
| Early 1980s | Synthesis and development of Aztreonam (SQ 26,776) | First synthetic monobactam with potent, clinically relevant antibacterial activity. oup.comnih.gov |
| 1986 | Clinical approval of Aztreonam | Established monobactams as a viable class of therapeutic agents for Gram-negative infections. slideshare.netwikipedia.org |
Significance of Monobactams in Addressing Antimicrobial Resistance
The unique chemical architecture of monobactams provides a key advantage in the fight against antimicrobial resistance. Their monocyclic structure renders them stable to hydrolysis by many β-lactamases, enzymes that are a primary mechanism of resistance in Gram-negative bacteria.
Of particular importance is their stability against metallo-β-lactamases (MBLs). MBLs are a class of β-lactamases that can inactivate a broad range of β-lactam antibiotics, including carbapenems, and represent a significant clinical challenge. Monobactams, including aztreonam, are generally not hydrolyzed by MBLs, making them a critical therapeutic option for infections caused by MBL-producing pathogens.
Furthermore, the development of novel monobactams and their use in combination with β-lactamase inhibitors is a key strategy to overcome other resistance mechanisms. For instance, combining a monobactam with an inhibitor that targets extended-spectrum β-lactamases (ESBLs) or serine-carbapenemases can restore activity against a wider range of resistant bacteria. This approach broadens the utility of monobactams beyond their inherent stability to MBLs.
Positioning of SQ29880 within Contemporary Monobactam Research
This compound emerges from the ongoing efforts to expand the utility of the monobactam class. It is a bridged monobactam, a structural modification designed to confer specific inhibitory properties. Contemporary research has positioned this compound as a potent inhibitor of AmpC β-lactamases. AmpC enzymes are another important mechanism of resistance, particularly in organisms like Enterobacter, Serratia, and Pseudomonas aeruginosa, that can confer resistance to many cephalosporins.
This compound is a key component of the investigational drug BAL30376. This combination product leverages a multi-pronged approach to combatting resistance by including:
BAL19764 : A siderophore monobactam designed for enhanced uptake into bacterial cells.
This compound (BAL29880) : A bridged monobactam that acts as an AmpC inhibitor.
Clavulanate : A well-established inhibitor of class A β-lactamases, including many ESBLs.
The rationale behind this combination is to provide a comprehensive solution to infections caused by Gram-negative bacteria harboring multiple resistance mechanisms. Research on BAL30376 has demonstrated its activity against a broad spectrum of challenging pathogens, highlighting the potential of this compound as a crucial component of future antimicrobial strategies.
Overview of Research Trajectories for Novel Antimicrobial Compounds
The development of this compound and other novel monobactams is part of a broader landscape of research aimed at discovering and developing new antimicrobial agents. Current research trajectories are multifaceted and explore a variety of innovative approaches to overcome the challenges of antimicrobial resistance.
One major trajectory involves the discovery of novel chemical scaffolds . This includes exploring natural products from diverse environments, as well as utilizing synthetic chemistry to create entirely new classes of molecules that act on novel bacterial targets.
Another key area is the development of resistance breakers . This includes the design of new β-lactamase inhibitors, such as this compound, as well as molecules that inhibit other resistance mechanisms like efflux pumps, which actively pump antibiotics out of the bacterial cell.
Alternative therapeutic approaches are also gaining significant traction. These include the development of bacteriophage therapy, which uses viruses that specifically infect and kill bacteria, and the use of antibodies that target bacterial virulence factors.
Finally, there is a growing emphasis on optimizing existing antibiotic classes . This involves making chemical modifications to well-established antibiotics to improve their potency, expand their spectrum of activity, or enhance their ability to evade resistance mechanisms. The research into novel monobactams like this compound falls squarely within this important trajectory.
Properties
CAS No. |
109885-30-5 |
|---|---|
Molecular Formula |
C14H19N5O9S2 |
Molecular Weight |
465.452 |
IUPAC Name |
(S,E)-2-(((1-(2-aminothiazol-4-yl)-2-((2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C14H19N5O9S2/c1-13(2)8(10(21)19(13)28-30(24,25)26)17-9(20)7(6-5-29-12(15)16-6)18-27-14(3,4)11(22)23/h5,8H,1-4H3,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7+/t8-/m1/s1 |
InChI Key |
QEBRZVGYHMZZOH-WPRRKWQJSA-N |
SMILES |
CC(C)(O/N=C(C1=CSC(N)=N1)/C(N[C@H]2C(C)(C)N(OS(=O)(O)=O)C2=O)=O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SQ29880; SQ-29880; SQ 29880. |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification Strategies for Sq29880 and Analogs
Established Synthetic Pathways for Monobactam Scaffolds Relevant to SQ29880
The synthesis of the monobactam scaffold, particularly the 3-aminomonobactamic acid (3-AMA) nucleus, has been a central focus of research since the identification of naturally occurring monocyclic β-lactams psu.edu. Multiple synthetic routes have been devised for the preparation of 3-AMA psu.edu.
A widely employed method for the construction of the β-lactam ring is the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, famously known as the Staudinger synthesis sysrevpharm.orgmdpi.com. This reaction remains a versatile and efficient strategy for forming the four-membered azetidin-2-one (B1220530) ring that constitutes the core of monobactams sysrevpharm.orgmdpi.com.
Alternative synthetic approaches originate from readily available starting materials such as 6-aminopenicillanic acid (6-APA) or L-serine, which can be chemically transformed into the monobactam nucleus through a sequence of reactions psu.edu. For instance, synthetic schemes starting from L-serine have been outlined to access enantiomeric series of monobactams psu.edu. The "sulphamate route" is particularly well-suited for the synthesis of 3-AMA and its 4-methyl derivatives psu.edu.
While this compound is a synthetic entity, the biosynthesis of natural monobactams like nocardicin A and sulfazecin (B1681187) provides valuable context. These natural products are synthesized through complex enzymatic machinery involving non-ribosomal peptide synthetases (NRPSs) kegg.jpnih.govresearchgate.netacs.orgnih.govnih.gov. These multienzyme complexes are responsible for assembling the peptide chain and catalyzing the formation of the characteristic β-lactam ring nih.govresearchgate.net. Insights from these biosynthetic pathways can occasionally inspire synthetic strategies or biomimetic approaches in the laboratory.
Design Principles for Structural Diversification of this compound Analogs
Structural diversification of monobactam analogs, including those structurally related to this compound, is strategically aimed at modifying specific positions on the azetidinone core and attached side chains researchgate.netresearchgate.netresearchgate.netnatmedlib.uzresearchgate.net. These modifications are intended to fine-tune biological activity, broaden the antibacterial spectrum, and enhance stability against enzymatic degradation by β-lactamases researchgate.netresearchgate.netresearchgate.netnatmedlib.uzresearchgate.net. Primary targets for modification include the C3 and C4 positions of the β-lactam ring and the acyl substituent linked to the 3-amino group researchgate.netpsu.eduresearchgate.netresearchgate.net.
The incorporation of substituents at the C4 position of the azetidinone moiety is a notable characteristic of many synthetic monobactams, distinguishing them from their naturally occurring counterparts nih.gov. Modifications at the (4R)-position on the β-lactam ring have been demonstrated to improve antibiotic properties researchgate.net. Examples of such modifications include the introduction of methyl, fluoromethyl, or carbamoyloxymethyl groups, as well as heteroatom substitutions, which can lead to increased stability against β-lactamases and enhanced activity against Gram-negative bacteria researchgate.net.
Modifying the acyl moiety attached to the 3-amino group represents another crucial design principle psu.edu. Structure-activity relationship studies in this region have revealed patterns similar to those observed with penicillins and cephalosporins psu.edu. The presence of an oxime substituent in the side chain, a common feature in monobactams like aztreonam (B1666516), is linked to their antibacterial activity researchgate.net.
The N-sulfonate group directly attached to the nitrogen atom of the β-lactam ring is a defining chemical feature of the monobactam class nih.govbiomolther.orgnih.gov. This group is essential for their mechanism of action, where the monobactam structure mimics the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis nih.govbiomolther.orgnih.gov. While the core N-sulfonate is critical, variations in the group attached to the sulfonate nitrogen could potentially be explored for further diversification.
Advanced Synthetic Methodologies Employed in Monobactam Derivatization
Advanced synthetic methodologies are indispensable for the efficient, selective, and controlled construction of monobactam analogs with precise structural characteristics. These methodologies are designed to overcome the inherent challenges in synthesizing the strained β-lactam ring and in controlling the stereochemical outcome at the chiral centers within the molecule.
Stereoselective Synthesis Approaches
Stereoselective synthesis is of paramount importance in the field of monobactam chemistry researchgate.netresearchgate.netrsc.orgthieme-connect.com. The biological activity of these compounds is highly dependent on the specific spatial arrangement of atoms, particularly the absolute configuration at the C3 and C4 positions of the β-lactam ring researchgate.netresearchgate.netrsc.orgthieme-connect.com. Strategies employed to achieve stereochemical control during monobactam synthesis include:
Stereoselective Cycloaddition Reactions: Modified versions of the Staudinger reaction and related cycloadditions that incorporate chiral auxiliaries or catalysts can facilitate the stereoselective formation of the β-lactam ring mdpi.comresearchgate.netacs.org. For instance, careful control of reaction conditions and the use of specific chiral catalysts can direct the formation of desired cis- or trans-β-lactam isomers researchgate.netrsc.orgthieme-connect.com.
Utilization of Chiral Starting Materials: Employing starting materials that are already enantiopure, such as derivatives derived from amino acids (e.g., L-serine) or other well-defined chiral building blocks, allows the existing stereochemistry to be transferred to the forming monobactam scaffold psu.edumdpi.com. A notable example is the scalable synthesis of the monobactam antibiotic LYS228, which commenced with enantiopure (S)-glyceraldehyde acetonide as a chiral starting material mdpi.com.
Diastereoselective Transformations: Designing reactions where the stereochemistry of existing chiral centers within a molecule influences the stereochemical outcome of new bond formations allows for the control of relative stereochemistry rsc.org.
The stereoselective synthesis of cis-4-(substituted) monobactams starting from readily available precursors such as ethyl acetoacetate (B1235776) has been documented, highlighting the feasibility of controlling stereochemistry from simple materials rsc.org.
Catalyst-Enabled Transformations in Monobactam Chemistry
Catalysis plays a vital role in facilitating efficient and selective chemical transformations during the synthesis and derivatization of monobactams acs.orggoogle.comcolostate.edu. Catalytic methods can drive bond formation, enable the introduction of specific functional groups, and exert control over stereochemistry.
Examples of catalyst-enabled transformations relevant to β-lactam chemistry include:
Metal-Catalyzed Reactions: Transition metal catalysts are frequently utilized in various synthetic steps, including coupling reactions for attaching side chains or cyclization reactions to construct the β-lactam ring system google.comcolostate.edu. While specific metal-catalyzed reactions for this compound synthesis were not detailed in the provided information, metal catalysis is a broadly applicable tool in organic synthesis, including the formation of cyclic structures and the functionalization of complex organic molecules.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative approach to promote reactions with high levels of stereoselectivity colostate.edu.
Enzymatic Catalysis: Biocatalytic approaches, leveraging enzymes such as those involved in the biosynthesis of natural monobactams by NRPSs, are being explored for the synthesis of monobactam analogs acs.orgnih.govnih.gov. These enzymatic methods offer the potential for exquisite selectivity and can provide more environmentally benign synthetic routes acs.orgnih.govnih.gov. Research on the sulfazecin biosynthetic machinery, for instance, has demonstrated its capacity to incorporate β-branched derivatives of L-diaminopropionate (L-Dap), leading to the production of substituted monobactams nih.gov.
Computational Chemistry in Synthetic Route Design and Optimization
Computational chemistry has become an increasingly valuable tool in the design and optimization of synthetic routes for complex organic molecules such as monobactams nih.govresearchgate.netfrontiersin.orgaccessscience.comresearchgate.net. Computational methods offer several advantages to synthetic chemists:
Retrosynthetic Analysis: Computer-assisted synthetic analysis systems can effectively generate potential synthetic pathways by applying retrosynthetic principles, working backward from the target molecule to readily available starting materials frontiersin.orgaccessscience.comresearchgate.net. These systems draw upon extensive databases of known chemical reactions and established reaction rules to propose plausible disconnections and intermediate structures frontiersin.orgresearchgate.net.
Reaction Mechanism Elucidation: Quantum chemical calculations can be employed to investigate the detailed mechanisms of chemical reactions, predict the structures and energies of transition states, and assess the feasibility and selectivity of proposed reaction steps researchgate.net. This provides deeper insights into reaction outcomes and helps identify potential competing pathways or side reactions.
Prediction of Molecular Properties: Computational methods can predict various physical and chemical properties of target molecules and synthetic intermediates, which can aid in the planning of synthetic strategies and the development of purification procedures nih.gov.
Conformational Analysis: Understanding the three-dimensional structure and conformational flexibility of molecules is crucial for designing stereoselective reactions and predicting how molecules might interact with catalysts or reagents nih.gov. Techniques like molecular dynamics simulations can provide valuable information about molecular stability and dynamic behavior nih.gov.
Assessment of Synthetic Accessibility: Computational tools can provide estimations of the synthetic accessibility of newly designed molecules, assisting medicinal chemists in prioritizing targets that are more likely to be successfully synthesized in the laboratory nih.gov.
It is important to note that computational methods are typically used in conjunction with experimental work researchgate.net. Experimental validation remains essential to confirm computational predictions and refine synthetic strategies. The integration of computational approaches with traditional information chemistry is considered a promising direction for the future development of novel synthesis routes researchgate.net.
Molecular Mechanisms of Action and Target Elucidation for Sq29880
Identification and Characterization of Primary Molecular Targets
The primary molecular targets of beta-lactam antibiotics, including monobactams like SQ29880, are penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govwaocp.org Inhibition of PBPs disrupts cell wall synthesis, leading to bacterial cell death.
Penicillin-Binding Protein (PBP) Interaction Profiles
While specific detailed PBP interaction profiles solely for this compound are not extensively detailed in the available literature, related monobactams like LYS228 (also referred to as BOS-228) have been shown to bind to penicillin-binding protein 3 (PBP3) in Enterobacterales. newdrugapprovals.org Additionally, weak binding to PBP1a and PBP1b of Enterobacterales by BOS-228 has been observed. newdrugapprovals.org PBP3 is a key PBP involved in cell division in many Gram-negative bacteria. PBPs bind to beta-lactam antibiotics because of their structural similarity to the D-Ala-D-Ala terminus of the peptidoglycan precursors, forming a covalent bond with the catalytic serine residue in the PBP active site, which irreversibly inactivates the enzyme. nih.gov
Enzymatic Inhibition Kinetics (e.g., Beta-Lactamases)
This compound has been evaluated for its stability against various beta-lactamase enzymes, which are a major mechanism of bacterial resistance to beta-lactam antibiotics. newdrugapprovals.orguni-freiburg.de this compound appeared stable to KPC-2 and AmpC beta-lactamases and was minimally affected by CTX-M-15. newdrugapprovals.org However, it was found to be highly susceptible to SHV-12. newdrugapprovals.org Another related compound, BAL29880, exhibited a second-order rate constant (k₂/K) of 2,900 M⁻¹s⁻¹ with the CHE-1 beta-lactamase. antibioticdb.com This value was decreased compared to the parent enzyme P99 but was noted as potentially adequate for a rather rapid reaction with CHE-1 in the absence of substrate protection. antibioticdb.com
Investigation of Ligand-Receptor Binding Dynamics
Understanding the dynamics of how a ligand like this compound binds to its target enzymes, such as PBPs and beta-lactamases, is crucial for elucidating its mechanism of action. This involves studying the kinetics of association and dissociation and the structural features that govern binding affinity. newdrugapprovals.orgmcmaster.ca
Structural Determinants of Binding Affinity
Specific structural determinants governing the binding affinity of this compound to its targets are not explicitly described in the search results. However, general principles of ligand-receptor binding indicate that binding affinity is determined by the specific interactions between the chemical structure of the ligand and the amino acid residues within the binding site of the target enzyme. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The precise bond angles and distances between substituents on the ligand and residues in the active site are critical for successful binding and inhibitory activity. newdrugapprovals.org
Modulation of Bacterial Cellular Processes
Beta-lactam antibiotics, by inhibiting PBP activity, ultimately disrupt bacterial cell wall synthesis, a process fundamental to bacterial growth and division. nih.govwaocp.org This disruption can lead to changes in bacterial morphology and ultimately cell lysis. While the specific effects of this compound on bacterial cellular processes are not detailed beyond its interaction with PBPs and beta-lactamases, the inhibition of cell wall synthesis by related compounds is known to modulate bacterial cell proliferation and can impact cell size and shape. Bacteria have complex mechanisms to regulate their cell cycle and growth in response to environmental changes and stress, including the presence of antibiotics.
Comparative Analysis with Other Monobactam Mechanisms
Monobactams, including aztreonam (B1666516), tigemonam, and carumonam, share the fundamental mechanism of inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). slideshare.netrxlist.compatsnap.comontosight.aipatsnap.combiosynth.combiosynth.com However, their specific affinities for different PBPs and their stability against various beta-lactamases can vary, contributing to differences in their spectrum of activity and efficacy against resistant strains.
Aztreonam demonstrates a high affinity for PBP-3 of Gram-negative bacteria, with poor affinity for PBPs of Gram-positive bacteria and anaerobes, explaining its narrow spectrum. wikipedia.orgpatsnap.comindianpediatrics.net It is generally stable against hydrolysis by many beta-lactamases produced by Gram-negative bacteria but can be inactivated by extended-spectrum beta-lactamases (ESBLs) and metallo-beta-lactamases (MBLs). drugbank.comindianpediatrics.netwikipedia.org
Tigemonam, an orally administered monobactam, also inhibits bacterial cell wall synthesis by binding to PBPs and is noted for its stability against hydrolysis by both plasmid-mediated and chromosomal beta-lactamases, which contributes to its effectiveness against multidrug-resistant strains. biosynth.comyoutube.com Carumonam, a synthetic monobactam derived from modifying aztreonam, also inhibits cell wall synthesis by binding to PBPs and is effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae. ontosight.aipatsnap.combiosynth.com It is considered useful when other beta-lactams are not suitable due to resistance or hypersensitivity. biosynth.com
While specific detailed comparative data on the PBP binding profiles or beta-lactamase stability of this compound compared to these other monobactams is not extensively provided in the search results, the mention of this compound's lower hydrolytic chemical stability relative to other monobactams suggests a key difference that impacted its further development. researchgate.net Research into newer monobactams like LYS228 highlights efforts to develop compounds with increased stability to serine beta-lactamases (SBLs) while retaining the PBP3 inhibition mechanism similar to aztreonam. researchgate.netnih.gov LYS228, for instance, shows increased stability to potent SBLs, including carbapenemases, ESBLs, and AmpC types, unlike aztreonam. researchgate.net It binds to PBP3 similarly to aztreonam, with weaker binding to PBP1a and PBP1b in Enterobacterales. researchgate.net
Key Monobactams and Their Primary Targets/Characteristics
| Compound | Primary Target(s) (Gram-Negative Bacteria) | Notable Characteristics |
| Aztreonam | PBP-3 | High affinity for PBP-3, stable to many beta-lactamases, but susceptible to ESBLs and MBLs. patsnap.comdrugbank.comindianpediatrics.netwikipedia.org |
| Tigemonam | PBPs | Inhibits cell wall synthesis, stable against plasmid-mediated and chromosomal beta-lactamases. biosynth.comyoutube.com |
| Carumonam | PBPs | Inhibits cell wall synthesis, effective against P. aeruginosa and Enterobacteriaceae. ontosight.aipatsnap.combiosynth.com |
| This compound | Not explicitly detailed in results | Lower hydrolytic chemical stability compared to other monobactams. researchgate.net |
| LYS228 | PBP3 (primarily), weak binding to PBP1a/1b | Increased stability to potent SBLs (carbapenemases, ESBLs, AmpC). researchgate.netnih.gov |
Data on Beta-Lactamase Stability (Illustrative Examples from Search Results)
| Compound | Stability Against | Susceptibility To | Source |
| Aztreonam | Chromosomal or plasmid mediated beta lactamases (in Gram-negative species) indianpediatrics.net, some beta-lactamases globalrph.com | Extended-spectrum beta-lactamases, Metallo-beta-lactamases wikipedia.org, hydrolysis by beta-lactamase globalrph.com | indianpediatrics.netwikipedia.orgglobalrph.com |
| Tigemonam | Hydrolysis by both plasmid-mediated (e.g., TEM-1, SHV-1) and chromosomal β-lactamases , beta-lactamase enzymes youtube.com | Not explicitly mentioned as susceptible in provided results | youtube.com |
| Carumonam | Not explicitly detailed in provided results | Production of beta-lactamase enzymes can lead to resistance ontosight.ai | ontosight.ai |
| This compound | KPC-2, AmpC, minimally affected by CTX-M-15 researchgate.net | Highly susceptible to SHV-12 researchgate.net | researchgate.net |
| LYS228 | Many potent SBLs (carbapenemases, ESBLs, AmpC) researchgate.net | Not explicitly mentioned as susceptible in provided results | researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sq29880
Experimental Approaches to SAR Elucidation
Experimental SAR studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This process helps to identify the specific parts of the molecule, known as pharmacophoric elements, that are crucial for its interaction with a biological target and its resulting activity. slideshare.net
Systematic Modification and Biological Activity Profiling
Systematic modification involves creating a series of analogs of the parent compound, each with specific structural changes. For monobactams like SQ29880, this can involve alterations to the substituents on the β-lactam ring or the side chain. researchgate.netresearchgate.net The biological activity of each modified compound is then profiled to determine how the structural changes affect potency, spectrum of activity, and stability against resistance mechanisms. For instance, studies on monobactams have explored the effect of C4 substituents on the biological activity of 3-amino-β-lactams. researchgate.net The introduction of specific groups, such as oxazolidinone to the side chain or cyclopropanation on the carboxylic acid moiety, has been shown to influence stability against certain β-lactamases and increase antimicrobial activity against resistant strains. researchgate.net
While specific detailed systematic modification studies solely focused on a broad range of this compound analogs were not extensively detailed in the search results, the general approach within the monobactam class, to which this compound belongs, involves such systematic changes to understand the impact on activity against various β-lactamases and bacterial strains. This compound itself is described as a 4-dimethyl sulfactam, highlighting a specific structural feature (the dimethyl sulfactam group at the 4-position) that differentiates it and contributes to its observed stability profile against certain enzymes like KPC-2 and AmpC. researchgate.netresearchgate.net
Identification of Key Pharmacophoric Elements
Through systematic modification and activity profiling, key pharmacophoric elements responsible for the compound's biological activity are identified. These elements are the essential structural features that interact with the biological target. For β-lactam antibiotics, the β-lactam ring is a fundamental pharmacophore responsible for inhibiting bacterial cell wall synthesis enzymes like penicillin-binding proteins (PBPs). researchgate.net Modifications elsewhere on the molecule can influence factors such as target binding affinity, permeability into bacterial cells, and resistance to enzymatic hydrolysis by β-lactamases. In the context of monobactams, the (4R)-position has been identified as a key locus where substitutions can confer an improved spectrum of antibiotic activity. researchgate.net The specific 4-dimethyl sulfactam structure of this compound represents a modification at this key position. researchgate.netresearchgate.net
Computational Methodologies for QSAR Modeling
QSAR modeling employs computational techniques to build mathematical relationships between molecular structure and biological activity. unacademy.comamazon.comtaylorfrancis.comnih.gov This allows for the prediction of biological properties of new or untested compounds without the need for experimental synthesis and testing. nih.gov
Molecular Descriptors and Feature Selection
QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties and structural features. unacademy.comamazon.comtaylorfrancis.comjocpr.com These can include parameters related to size, shape, electronic properties, lipophilicity, and hydrogen bonding capacity. jocpr.com Feature selection is a crucial step in QSAR model development, where a subset of the most relevant descriptors is chosen to build a robust and predictive model. taylorfrancis.com This process helps to avoid overfitting and improves the interpretability of the model. Various algorithms can be used for descriptor selection. taylorfrancis.com
While specific QSAR studies explicitly detailing the molecular descriptors and feature selection used for this compound were not found, general QSAR methodologies applied to related antibiotic classes, such as Aztreonam (B1666516) derivatives (another monobactam), involve the use of various molecular descriptors to correlate structural features with antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC). researchgate.net
Predictive Model Development and Validation
Predictive QSAR models are developed using statistical methods to establish a relationship between the selected molecular descriptors and the biological activity data. unacademy.comamazon.comtaylorfrancis.comnih.gov Common techniques include multiple linear regression (MLR) and other machine learning algorithms. taylorfrancis.com The goal is to create a mathematical equation that can accurately predict the activity of compounds based on their structural descriptors. amazon.comtaylorfrancis.com
Model validation is essential to assess the reliability and predictive power of the developed QSAR model. taylorfrancis.comnih.gov This typically involves evaluating the model's performance on a separate set of compounds (a test set) that were not used during the model training phase. mdpi.com Statistical metrics such as R-squared (R²) and predictive R-squared (Q²) are used to quantify the model's goodness-of-fit and predictive ability. mdpi.com
Although a specific predictive QSAR model developed and validated solely for this compound was not detailed in the search results, the principles of QSAR modeling, including model development using statistical techniques and validation on external datasets, are standard practice in medicinal chemistry and drug discovery for understanding and predicting the activity of compound series. unacademy.comamazon.comtaylorfrancis.comnih.govjocpr.commdpi.com
Influence of Specific Substituent Effects on Activity and Selectivity
The biological activity and selectivity of a compound are significantly influenced by the nature and position of substituents on its core structure. In the case of monobactams like this compound, modifications at different positions can impact their interaction with bacterial targets and resistance enzymes. researchgate.netresearchgate.net
This compound is characterized by a 4-dimethyl sulfactam group. researchgate.netresearchgate.net This specific substitution at the 4-position of the monobactam core contributes to its observed enzymatic stability profile. Research indicates that this compound is stable against KPC-2 and AmpC β-lactamases, enzymes that can hydrolyze and inactivate many other β-lactam antibiotics, including Aztreonam. researchgate.net This stability profile suggests that the 4-dimethyl sulfactam moiety plays a role in protecting the β-lactam ring from hydrolysis by these specific enzymes. However, this compound was found to be susceptible to SHV-12, indicating that this substitution does not confer universal resistance to all β-lactamases. researchgate.net
Understanding Chemical Stability through Structural Features (e.g., Hydrolytic Stability)
Chemical stability refers to the ability of a chemical substance to maintain its chemical integrity and potency over time, resisting degradation or decomposition. mdpi.com Hydrolytic stability, a critical aspect of chemical stability, specifically concerns a compound's resistance to degradation via reaction with water. This process can lead to the formation of new, often unwanted, compounds, impacting the efficacy, safety, and shelf-life of a substance. mdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools employed to understand and predict how the structural features of a molecule influence its chemical properties, including stability. SAR explores the relationship between a molecule's structure and its biological or chemical activity, while QSAR seeks to establish a mathematical relationship between molecular descriptors (representing structural and physicochemical properties) and the observed activity or property. By analyzing a series of structurally related compounds, researchers can identify specific moieties or features that contribute to or detract from stability.
The application of SAR and QSAR to hydrolytic stability involves correlating structural parameters with the rate or extent of hydrolysis. For instance, studies on imidazotetrazines have demonstrated a relationship between hydrolytic stability and the electronic properties of substituents at specific positions on the molecule. Electron-donating substituents at the C8 position were found to correlate with greater aqueous stability in this class of compounds. A predictive model for imidazotetrazine hydrolytic stability was developed based on the Hammett constant of the C8 substituent, illustrating how electronic effects can be quantitatively related to stability. Similarly, research on pyrazole (B372694) derivatives has investigated the structural requirements important for stability towards hydrolysis in an aqueous medium, identifying features that enhance resistance to this degradation pathway.
These examples highlight how SAR and QSAR methodologies can discern the influence of specific functional groups, electronic distributions, and steric factors on a compound's susceptibility to hydrolysis. By understanding these relationships, chemists can rationally design modifications to enhance the stability of a compound.
While SAR and QSAR principles are widely applied to study the chemical stability of various compounds, specific detailed research findings and quantitative data derived from SAR or QSAR studies focusing explicitly on the chemical or hydrolytic stability of this compound were not found in the conducted searches.
Biological Activity and Interactions in in Vitro and Non Human in Vivo Model Systems
Evaluation against Antimicrobial Resistance Mechanisms in Model Organisms
Antimicrobial resistance is a significant challenge, and evaluating the activity of new compounds against known resistance mechanisms is crucial. frontiersin.orgdiagnosticsfirst.com
Susceptibility and Stability against Specific Beta-Lactamases
Beta-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring, rendering β-lactam antibiotics inactive. diagnosticsfirst.com SQ29880, being a monobactam, was evaluated for its stability against certain beta-lactamases. Research indicated that this compound appeared to be stable to KPC-2 and AmpC beta-lactamases. researchgate.netresearchgate.net It was minimally affected by CTX-M-15. researchgate.netresearchgate.net However, this compound was found to be highly susceptible to SHV-12. researchgate.netresearchgate.net This suggests that while it shows stability against some important resistance enzymes, its activity can be compromised by others.
Here is a summary of this compound's stability against specific beta-lactamases based on the search results:
| Beta-Lactamase | Stability of this compound |
| KPC-2 | Stable researchgate.netresearchgate.net |
| AmpC | Stable researchgate.netresearchgate.net |
| CTX-M-15 | Minimally affected researchgate.netresearchgate.net |
| SHV-12 | Highly susceptible researchgate.netresearchgate.net |
Cellular and Subcellular Effects in Bacterial and Eukaryotic Cell Lines (mechanistic focus)
Beta-lactam antibiotics, including monobactams like aztreonam (B1666516), typically exert their antibacterial effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). nih.gov While the specific cellular and subcellular effects of this compound were not explicitly detailed in the search results, its classification as a monobactam suggests a similar mechanism of action targeting bacterial cell wall synthesis. Research on related monobactams, such as LYS228 (BOS-228), indicates binding to penicillin-binding protein 3 (PBP3) in Enterobacterales. researchgate.net
Information on the effects of this compound on eukaryotic cell lines was not found in the provided search results. Studies on cellular and subcellular effects in eukaryotic cells are often conducted to assess potential toxicity or off-target interactions nih.govnih.gov, but no such data for this compound were present.
Based on the available information, a comprehensive article focusing solely on the detailed biological activity and in vivo efficacy studies of the chemical compound this compound, as outlined in the request, cannot be generated with detailed research findings and data tables specifically pertaining to this compound.
Information found indicates that this compound is a 4-dimethyl sulfactam, classified as a monobactam derivative. Research explored its activity against carbapenem-resistant Enterobacteriaceae, noting its stability against certain beta-lactamases like KPC-2 and AmpC, but also its susceptibility to SHV-12 researchgate.net. It was reportedly not pursued further by Novartis due to concerns regarding its hydrolytic chemical stability compared to other monobactams researchgate.net.
While monobactams are known to target penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis, specific detailed research findings on this compound's direct impact on bacterial cell wall synthesis and integrity (Section 5.3.1) were not found. Similarly, no specific data or detailed research findings were retrieved regarding this compound's effects on cell cycle progression and viability in model cells (Section 5.3.2) or its efficacy in non-human infection models, including pathogen reduction or impact on infection progression and host response (Sections 5.4.1 and 5.4.2).
The search results provided general information about the mechanisms of action of monobactams, methods for assessing in vitro antibacterial activity, and the use of various animal models in infectious disease research. However, this general information cannot be attributed specifically to this compound to fulfill the detailed requirements of the requested article outline.
Therefore, without specific published research data on this compound for the outlined sections, it is not possible to provide the requested thorough, informative, and scientifically accurate content, including detailed research findings and data tables, while adhering strictly to the instruction to focus solely on this compound for the specified biological activities and in vivo studies in non-human models.
Challenges, Limitations, and Future Research Directions
Addressing Intrinsic Chemical Stability Limitations
One significant factor limiting the further development of SQ29880 has been its intrinsic chemical stability. Research indicates that while this compound demonstrated stability against certain beta-lactamases, such as KPC-2 and AmpC, and was minimally affected by CTX-M-15, it exhibited high susceptibility to degradation by SHV-12 researchgate.net. This vulnerability to specific beta-lactamases, coupled with a noted significantly lower hydrolytic chemical stability relative to other monobactams, led to a decision by some research groups not to pursue this compound further researchgate.netresearchgate.net.
Addressing these intrinsic chemical stability limitations is crucial for the future viability of this compound or its analogs. Future research directions should focus on structural modifications to the this compound molecule to enhance its hydrolytic stability against a broader spectrum of beta-lactamases, particularly those like SHV-12 that readily degrade it. This could involve exploring different substituents on the monobactam core that confer increased stability without compromising its affinity for penicillin-binding proteins (PBPs), the primary targets of monobactams.
Strategies for Overcoming Evolving Bacterial Resistance
Bacterial resistance is a major hurdle for all antibiotics, including monobactams. While monobactams are intrinsically stable to metallo-beta-lactamases (MBLs), their activity can be compromised by serine beta-lactamases (SBLs), as seen with this compound's susceptibility to SHV-12 researchgate.netnih.gov. Bacteria employ various mechanisms to resist antibiotics, including enzymatic inactivation (e.g., via beta-lactamases), reduced membrane permeability, active efflux of the drug, and modification of the drug target researchgate.neteuropa.eubzu.edu.pkuvahealth.compoetrytranslation.orgnih.gov.
Strategies for overcoming evolving bacterial resistance relevant to this compound include the development of novel beta-lactamase inhibitors that can protect this compound from hydrolysis by susceptible enzymes like SHV-12. Combining this compound with such inhibitors could restore or enhance its activity against resistant strains expressing these enzymes. Another strategy involves investigating modifications to the this compound structure that reduce its recognition or hydrolysis by key resistance determinants. Understanding the specific resistance mechanisms that bacteria develop against this compound is paramount for designing effective countermeasures. This requires ongoing surveillance and molecular characterization of resistant isolates.
Exploration of Synergistic Combinations with Other Antimicrobial Agents
Exploring synergistic combinations of this compound with other antimicrobial agents presents a promising avenue to enhance its efficacy and potentially overcome resistance. Combination therapy can offer broader spectrum coverage, reduce the likelihood of resistance development, and allow for lower dosages of individual components, potentially minimizing toxicity prinsesmaximacentrum.nlascopost.comdermsquared.comcenterwatch.comfrontiersin.orgnih.govbiointerfaceresearch.commedrxiv.orgnih.gov.
While specific research on synergistic combinations involving this compound was not found, general principles from studies on other antibiotics and antimicrobial compounds can be applied. Future research could investigate combining this compound with agents that have complementary mechanisms of action. For instance, combining it with inhibitors of efflux pumps could increase intracellular concentrations of this compound in bacteria that actively pump the drug out researchgate.neteuropa.eubzu.edu.pkuvahealth.compoetrytranslation.org. Similarly, combinations with agents that target different essential bacterial processes could lead to synergistic killing effects biointerfaceresearch.com. Research would involve in vitro checkerboard assays and time-kill studies to identify synergistic interactions and determine optimal ratios of the combined agents frontiersin.orgnih.govnih.gov.
Application of Advanced Omics Technologies in Mechanistic Research
Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide invaluable insights into the mechanisms of action of this compound and the development of resistance centerwatch.comnih.govmedrxiv.orgfda.govamazon.comnih.govnih.gov.
Applying these technologies to this compound research could involve:
Genomics and Transcriptomics: Identifying genetic mutations or changes in gene expression profiles in bacteria that develop resistance to this compound. This can help pinpoint resistance genes or regulatory pathways involved centerwatch.commedrxiv.orgfda.govamazon.com.
Proteomics: Analyzing changes in protein production in response to this compound exposure or in resistant strains. This could reveal how bacteria modify protein targets or upregulate detoxification enzymes centerwatch.commedrxiv.orgfda.govamazon.com.
Metabolomics: Studying alterations in the metabolic profiles of bacteria treated with this compound. This can help understand how the compound affects bacterial metabolism and identify potential biomarkers of its activity or resistance centerwatch.commedrxiv.orgfda.govamazon.com.
Integrating data from multiple omics layers can provide a holistic understanding of the complex interactions between this compound and bacterial cells, paving the way for more informed strategies to combat resistance and design improved analogs centerwatch.commedrxiv.orgamazon.comnih.gov.
Development of Novel Analytical Methods for this compound Research
The accurate and reliable analysis of this compound is essential for research and development. This includes determining its purity, concentration, stability, and the presence of degradation products in various matrices ascopost.comdermsquared.comfda.govlabmanager.comemerypharma.comijpsjournal.comresearchgate.net.
Developing novel analytical methods for this compound research should focus on:
Improved sensitivity and specificity: To accurately quantify this compound and its metabolites or degradation products in complex biological samples or formulations labmanager.comemerypharma.comijpsjournal.com.
Enhanced throughput: For efficient analysis of large numbers of samples generated during research studies medmedchem.com.
Stability-indicating methods: To monitor the degradation of this compound under various conditions and identify degradation pathways nih.govlabmanager.comemerypharma.comijpsjournal.commdpi.comnih.gov.
Techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, mass spectrometry) are fundamental for such analyses labmanager.comemerypharma.comijpsjournal.comresearchgate.net. Method validation according to regulatory guidelines is crucial to ensure the accuracy, precision, linearity, specificity, and robustness of these analytical procedures europa.eufda.govlabmanager.comemerypharma.comijpsjournal.comresearchgate.net.
Computational Drug Design for Next-Generation Monobactam Analogs
Computational drug design (CADD) techniques offer powerful tools for the design and optimization of new monobactam analogs with improved properties, including enhanced stability and activity against resistant strains bzu.edu.pkpoetrytranslation.orgamazon.comijpsjournal.commedmedchem.com.
Applying CADD to the development of next-generation monobactams based on the this compound scaffold could involve:
Structure-based drug design: Utilizing the known or predicted structures of bacterial targets (e.g., PBPs, beta-lactamases) to design analogs that bind more effectively to PBPs or are less susceptible to hydrolysis by resistance enzymes poetrytranslation.orgamazon.comijpsjournal.commedmedchem.com.
Ligand-based drug design: Developing models based on the structure-activity relationships of existing monobactams and this compound to predict the activity and stability of novel compounds poetrytranslation.orgamazon.comijpsjournal.com.
Molecular dynamics simulations: Simulating the interactions of this compound and its potential analogs with bacterial targets and enzymes to assess binding stability and predict potential resistance mechanisms medmedchem.com.
CADD can significantly accelerate the lead discovery and optimization process, reducing the need for extensive experimental synthesis and testing poetrytranslation.orgijpsjournal.com. By computationally screening large libraries of potential analogs, researchers can prioritize the most promising compounds for synthesis and in vitro/in vivo evaluation, ultimately leading to the development of more effective monobactam antibiotics.
Q & A
How should researchers formulate focused research questions for studying SQ29880?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question . Ensure alignment with the research problem by clearly defining the population, intervention (e.g., chemical interactions), and outcomes. Avoid overly broad questions by refining scope using PICOT (Population, Intervention, Comparison, Outcome, Time) principles . For example:
"How does this compound interact with [specific protein/enzyme] under varying pH conditions, compared to [analog compound], within a 24-hour incubation period?"
Q. What methodological considerations are essential when designing experiments involving this compound?
- Methodological Answer :
- Reproducibility : Document experimental procedures in detail, including synthesis protocols, instrumentation (e.g., HPLC conditions), and control groups .
- Bias Mitigation : Use randomized sampling and blinded data analysis to reduce systematic errors .
- Validation : Include replicate experiments and reference standards to confirm compound identity and purity .
Q. How can primary and secondary data sources be effectively integrated in this compound studies?
- Methodological Answer : Prioritize peer-reviewed literature for secondary data, cross-referencing with primary data (e.g., lab results) to validate findings. Use tools like systematic reviews to identify knowledge gaps . For primary data collection, design structured templates to standardize observations (e.g., reaction yields, spectral data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data obtained from this compound studies?
- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor influencing discrepancies (e.g., temperature vs. catalyst concentration) . Use sensitivity analysis to quantify error propagation from sampling or measurement steps . For example:
"If conflicting bioactivity results arise, assess whether variations in solvent purity (mOE > 5%) explain the disparity using error matrices" .
Q. What strategies are effective for minimizing measurement errors in the characterization of this compound?
- Methodological Answer :
- Subsampling Protocols : Follow ISO-compliant guidelines for homogenizing particulate samples to reduce heterogeneity .
- Instrument Calibration : Regularly validate equipment (e.g., NMR spectrometers) with certified reference materials .
- Error Reporting : Calculate and report metrics like mTE (mean total error) and sAE (standard analytical error) to contextualize data reliability .
Q. How can researchers optimize experimental parameters for synthesizing this compound derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors (e.g., reaction time, molar ratios) and identify optimal conditions via response surface modeling . Prioritize parameters with the highest F-values in ANOVA outputs to focus on statistically significant variables .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound bioassays?
- Methodological Answer : Employ mixed-effects models to account for inter-experimental variability. Use tools like AIC (Akaike Information Criterion) to compare logistic vs. sigmoidal curve fits . For outliers, apply Grubbs’ test or robust regression techniques .
Data Analysis & Interpretation
Q. How should researchers handle incomplete or censored data in this compound toxicity studies?
Q. What criteria should guide the selection of computational models for predicting this compound’s physicochemical properties?
- Methodological Answer : Validate models (e.g., DFT, QSAR) against experimental data using metrics like R² and RMSE. Prioritize models with transparent parameterization and peer-reviewed validation . Avoid overfitting by testing predictions on external datasets .
Ethical & Reporting Standards
Q. How can researchers ensure ethical compliance in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
